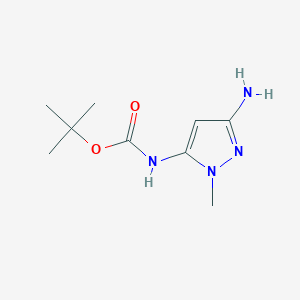
6-fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-2-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic acid derivative with a pyridine ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group and a fluorine atom at the 6-position. This compound is of significant interest in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 6-fluoro-2-methoxypyridine-3-boronic acid with pinacol in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere.
Suzuki-Miyaura Coupling: This method involves the reaction of 6-fluoro-2-methoxypyridine-3-boronic acid with an aryl halide in the presence of a palladium catalyst and a base, typically using solvents like toluene or water.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in achieving high efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the boronic acid derivative with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form the corresponding pyridine N-oxide or reduction to yield the corresponding pyridine derivative.
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), solvent (e.g., toluene or water).
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Biphenyl Derivatives: Resulting from Suzuki-Miyaura coupling with aryl halides.
Pyridine N-oxides: Formed through oxidation reactions.
Fluorinated Pyridines: Resulting from nucleophilic substitution at the fluorine atom.
Chemistry:
Cross-Coupling Reactions: The compound is extensively used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls, which are important in pharmaceuticals and materials science.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology:
Protein Labeling: The compound can be used to label proteins for imaging and tracking studies in biological research.
Medicine:
Drug Development: It is utilized in the synthesis of various drug candidates, particularly those involving biaryl structures.
Industry:
Material Science: The compound is used in the development of advanced materials with specific electronic and photonic properties.
作用机制
Target of Action
It’s known that boronic esters, such as the one present in this compound, are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a reaction where a boron atom is removed from a molecule, often resulting in the formation of a new carbon-carbon bond . This reaction is typically catalyzed by a transition metal catalyst .
Biochemical Pathways
The compound is involved in the protodeboronation of pinacol boronic esters, a key step in the formal anti-Markovnikov hydromethylation of alkenes . This reaction sequence has been applied to various organic compounds, demonstrating its versatility .
Pharmacokinetics
It’s worth noting that the stability of boronic esters, such as the one present in this compound, can influence their bioavailability . Pinacol boronic esters, in particular, are known for their stability, which can be advantageous in chemical transformations .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the protodeboronation of pinacol boronic esters . This can lead to the synthesis of various organic compounds, including methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of a suitable catalyst is necessary for the protodeboronation reaction to occur . Additionally, the stability of the boronic ester moiety can be affected by exposure to air and moisture .
相似化合物的比较
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with different substitution patterns on the pyridine ring.
2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar core structure but without the fluorine atom.
Uniqueness:
Fluorine Atom: The presence of the fluorine atom at the 6-position provides unique reactivity and electronic properties compared to similar compounds without this substitution.
This compound's versatility and utility in various fields make it a valuable tool in both research and industry. Its ability to form carbon-carbon bonds efficiently and its role in the synthesis of complex molecules highlight its importance in modern chemistry.
Would you like more information on any specific aspect of this compound?
属性
CAS 编号 |
2085307-49-7 |
|---|---|
分子式 |
C12H17BFNO3 |
分子量 |
253.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



